molecular formula C7H12O3 B1331362 3-(Oxolan-2-yl)propanoic acid CAS No. 935-12-6

3-(Oxolan-2-yl)propanoic acid

Cat. No. B1331362
CAS RN: 935-12-6
M. Wt: 144.17 g/mol
InChI Key: WUPHOULIZUERAE-UHFFFAOYSA-N
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Description

3-(Oxolan-2-yl)propanoic acid, also known as 3-OP or 3-oxopropanoic acid, is an organic acid that is used in a variety of scientific and industrial applications. It is a colorless, odorless, and slightly acidic compound with a molecular weight of 88.09 g/mol. 3-OP is a versatile compound that has been used in the synthesis of pharmaceuticals, biochemicals, and other industrial products. In addition, 3-OP is used as a reagent in various laboratory experiments.

Scientific Research Applications

  • Antibiotic Development and Quality Control : 3-Quinolin-4-one propanoic acids, structurally similar to 3-(Oxolan-2-yl)propanoic acid, have been identified as potential scaffolds for creating antimicrobial drugs. The molecular similarity with fluoroquinolone antibiotics positions them as valuable in the ongoing search for new antibiotics, given the rise in microbial resistance. Analytical methods for quality control of these compounds, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), have been developed and tested for this purpose (Zubkov et al., 2016).

  • Synthesis of Novel Compounds : The compound has been used in the synthesis of novel structures like 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, showcasing the adaptability and utility of this compound in organic synthesis. This showcases its role in enabling the creation of new compounds with potential biological activities (Deng, 2010).

  • Creation of Oxolan-2-one Derivatives : It's involved in the synthesis of novel oxolan-2-one derivatives, an area of interest in organic chemistry. This includes the use of Suzuki-Miyaura reactions, highlighting the compound's role in the development of new chemical entities (Ghochikyan et al., 2019).

  • Chiral Compound Synthesis : It has been utilized in the efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones, demonstrating its role in producing chiral compounds. This highlights its importance in the synthesis of structurally complex and potentially biologically active molecules (Trifunović et al., 2010).

  • Pharmaceutical Intermediate Synthesis : 3-(Aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active compounds, showcase the utility of this compound in pharmaceutical research and development (Orlinskii, 1996).

  • Biologically Active Compound Synthesis : The compound is integral in the synthesis of biologically active structures like 3,3-bis(indolyl)propanoic acid derivatives, further emphasizing its significance in pharmaceutical and biological research (Kutubi & Kitamura, 2011).

properties

IUPAC Name

3-(oxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPHOULIZUERAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294634
Record name 3-(Oxolan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

935-12-6
Record name 935-12-6
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Record name 3-(Oxolan-2-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(oxolan-2-yl)propanoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 3-(furan-2-yl)propanoic acid (11.0 g, 80.0 mmol) and Pd/C (1.1 g, 10%) in MeOH (110 mL) was stirred at 60° C. under 30 bar of H2 overnight. The mixture was then filtered and the filtrate was concentrated in vacuo to give the title compound, which was used for next step without further purification.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

(E)-3-(Furan-2-yl)acrylic acid (10 g, 72.4 mmol) was treated with Pd/C (1 g) in MeOH (100 mL). The mixture was heated at 60° C. at 60 psi under H2 for 12 hrs. After filtering off the catalyst, the filtrate was concentrated to afford 9.8 g (93%) of the title compound. 1H NMR (500 MHz, CDCl3) δ ppm 1.42-1.56 (m, 1H) 1.77-1.96 (m, 4H) 1.93-2.07 (m, 1H) 2.41-2.56 (m, 2H) 3.71-3.79 (m, 1H) 3.82-3.94 (m, 2H); MS (DCI/NH4+) m/z 145 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
93%

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